N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene-1-sulfonamide core, a hydroxyethyl chain, and a 4-(methylthio)phenyl substituent. The hydroxy group (-OH) may facilitate hydrogen bonding, influencing solubility and target interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-24-16-11-9-15(10-12-16)18(21)13-20-25(22,23)19-8-4-6-14-5-2-3-7-17(14)19/h2-12,18,20-21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWZOPPFIZVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-sulfonyl chloride, which reacts with 2-amino-2-(4-(methylthio)phenyl)ethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
N-(2-Acetylphenyl)naphthalene-1-sulfonamide (Compound 1d-1)
- Structure : Features a 2-acetylphenyl group instead of the hydroxyethyl and methylthio moieties.
- Synthesis : Prepared via reaction of 1-naphthalenesulfonyl chloride with 2-acetylaniline in pyridine, yielding a melting point of 203–205°C .
N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (Compound 1d)
- Structure : Contains a hydroxyethyl group but lacks the methylthio substituent.
- Synthesis : Derived from the reduction of 1d-1 in EtOH/THF, with a lower melting point (139–142°C) due to reduced crystallinity from the -OH group .
- Comparison : The absence of the methylthio group may reduce lipophilicity and alter metabolic pathways compared to the target compound.
Bioactive Sulfonamide Derivatives
N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5)
- Structure : Incorporates trifluoromethyl, chloro, and difluorophenyl groups.
- Activity : Exhibits potent fungicidal activity, attributed to electron-withdrawing substituents (e.g., -CF₃, -Cl) enhancing target binding .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
- Structure : Includes a dimethoxyphenyl ethyl chain and methyl group on the sulfonamide nitrogen.
- Properties : Crystal structure analysis reveals weak C–H···O and π–π interactions, influencing packing and solubility .
- Comparison : The target compound’s hydroxy group may enhance intermolecular hydrogen bonding, improving crystallinity relative to this analog.
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Target Compound : Predicted melting point likely intermediate between 1d-1 (203–205°C) and 1d (139–142°C), balancing the hydroxy group’s polarity and methylthio’s lipophilicity .
- 4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide : Molar mass 341.42 g/mol; methoxy and phenylethyl groups increase hydrophobicity compared to the target compound’s hydroxy and methylthio substituents .
Metabolic Considerations
Antifungal Activity
- IV-5: High fungicidal activity linked to -CF₃ and -Cl substituents; EC₅₀ values in nanomolar range for pathogenic fungi .
- Target Compound : Methylthio group may target sulfur-dependent enzymes (e.g., fungal cytochrome P450), though direct activity data are lacking.
Antimicrobial and Anticancer Potential
- N-[2-(3,4-Dimethoxyphenyl)ethyl] Analogs : Demonstrated antimicrobial activity via membrane disruption or enzyme inhibition .
- Structural Insights : The target compound’s hydroxy group could enhance binding to bacterial targets (e.g., dihydropteroate synthase) compared to methoxy-containing analogs .
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₅H₁₅N₁O₃S
- Molecular Weight : 299.35 g/mol
- CAS Number : Not specifically listed but can be derived from the structure.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound.
- Mechanism : The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for their growth.
- Activity Against Pathogens : In vitro assays have shown significant activity against various strains of bacteria, including Staphylococcus aureus (MRSA) and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
2. Anticancer Activity
Research has indicated that this compound exhibits promising anticancer effects.
- Cell Lines Tested : The compound has been tested on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for the most active derivatives were found to be below 10 µg/mL in many cases.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | < 10 |
| MCF-7 | < 15 |
| HCT-116 | < 20 |
3. Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes.
- Inhibition Studies : In vitro studies demonstrated that certain derivatives showed competitive inhibition against CA IX and CA II isoforms, with some exhibiting higher potency than traditional inhibitors like acetazolamide.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | 0.5 |
| Carbonic Anhydrase II | Non-competitive | 1.0 |
Case Studies
A notable case study involved the synthesis and testing of a series of sulfonamide derivatives related to this compound. The study highlighted:
- Synthesis Methodology : The derivatives were synthesized using standard organic reactions involving sulfonyl chlorides and amines.
- Biological Testing Results : Among the synthesized compounds, those with naphthalene moieties exhibited enhanced antimicrobial and anticancer activities compared to their simpler counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
